molecular formula C22H24N8O2 B12375745 Tyk2-IN-19-d6

Tyk2-IN-19-d6

Cat. No.: B12375745
M. Wt: 438.5 g/mol
InChI Key: RAGWFCJNLPTZOE-WTJPRRJNSA-N
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Description

Tyk2-IN-19-d6 is a deuterium-labeled derivative of Tyk2-IN-19, a compound known for its inhibitory effects on tyrosine kinase 2 (TYK2). Tyrosine kinase 2 is a member of the Janus kinase family, which plays a crucial role in cytokine signaling and immune regulation. This compound is primarily used in scientific research to study the effects of TYK2 inhibition in various biological processes and diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyk2-IN-19-d6 involves the incorporation of deuterium atoms into the Tyk2-IN-19 molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process typically includes steps such as reaction optimization, purification, and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tyk2-IN-19-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions typically involve acidic or basic environments and controlled temperatures.

    Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst. Conditions often involve inert atmospheres and low temperatures.

    Substitution: Common reagents include halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may produce oxidized derivatives with additional oxygen atoms, while reduction may yield reduced derivatives with additional hydrogen atoms. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile or halogen used .

Scientific Research Applications

Tyk2-IN-19-d6 has a wide range of scientific research applications, including:

Mechanism of Action

Tyk2-IN-19-d6 exerts its effects by selectively inhibiting the activity of tyrosine kinase 2. Tyrosine kinase 2 is involved in the signaling pathways of various cytokines, including interleukin-12, interleukin-23, and interferon-alpha. By inhibiting tyrosine kinase 2, this compound disrupts these signaling pathways, leading to reduced inflammation and immune responses. This mechanism of action makes this compound a valuable tool for studying the role of tyrosine kinase 2 in immune-mediated diseases .

Properties

Molecular Formula

C22H24N8O2

Molecular Weight

438.5 g/mol

IUPAC Name

N-[4-[[5-methyl-2-(trideuteriomethyl)-4H-triazolo[4,5-c][1,7]naphthyridin-6-yl]amino]-5-(3,3,3-trideuteriopropanoyl)pyridin-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C22H24N8O2/c1-4-17(31)14-10-24-18(26-22(32)12-5-6-12)9-15(14)25-21-20-13(7-8-23-21)19-16(11-29(20)2)27-30(3)28-19/h7-10,12H,4-6,11H2,1-3H3,(H2,23,24,25,26,32)/i1D3,3D3

InChI Key

RAGWFCJNLPTZOE-WTJPRRJNSA-N

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)C1=CN=C(C=C1NC2=NC=CC3=C2N(CC4=NN(N=C43)C([2H])([2H])[2H])C)NC(=O)C5CC5

Canonical SMILES

CCC(=O)C1=CN=C(C=C1NC2=NC=CC3=C2N(CC4=NN(N=C43)C)C)NC(=O)C5CC5

Origin of Product

United States

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